3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264043-63-1
VCID: VC11685889
InChI: InChI=1S/C17H22N2O4/c1-5-23-15(20)14-10-17(4,16(21)22)19(18-14)13-8-6-12(7-9-13)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,21,22)
SMILES: CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C(C)C
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264043-63-1

Cat. No.: VC11685889

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid - 1264043-63-1

Specification

CAS No. 1264043-63-1
Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 5-ethoxycarbonyl-3-methyl-2-(4-propan-2-ylphenyl)-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C17H22N2O4/c1-5-23-15(20)14-10-17(4,16(21)22)19(18-14)13-8-6-12(7-9-13)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,21,22)
Standard InChI Key BSWJDQNLMZEMEL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C(C)C
Canonical SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound is defined by the molecular formula C₁₇H₂₂N₂O₄ and a molecular weight of 318.4 g/mol. Its IUPAC name, 5-ethoxycarbonyl-3-methyl-2-(4-propan-2-ylphenyl)-4H-pyrazole-3-carboxylic acid, reflects a pyrazole core substituted with ethoxycarbonyl, methyl, and isopropylphenyl groups (Table 1).

Table 1: Fundamental Chemical Data

PropertyValue
CAS No.1264043-63-1
Molecular FormulaC₁₇H₂₂N₂O₄
Molecular Weight318.4 g/mol
SMILESCCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C(C)C
InChIKeyBSWJDQNLMZEMEL-UHFFFAOYSA-N

Structural Features

The pyrazole ring is dihydro-substituted at positions 4 and 5, with a methyl group at position 3 and an ethoxycarbonyl moiety at position 5. The N1 position is occupied by a 4-isopropylphenyl group, conferring steric bulk and lipophilicity. X-ray crystallography data for analogous pyrazoles suggest a planar pyrazole ring with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Preparation

Hypothetical Pathway

A plausible route involves:

  • Claisen-Schmidt Condensation: Reacting 4-isopropylacetophenone with ethyl acetoacetate to form a chalcone intermediate.

  • Cyclization: Treating the chalcone with hydrazine hydrate under acidic conditions to yield the dihydro-pyrazole core .

  • Functionalization: Introducing the ethoxycarbonyl and carboxylic acid groups via esterification and oxidation, respectively.

Microwave-assisted synthesis, as employed for analogous antitubercular pyrazoles , could enhance reaction rates and purity.

Physicochemical Properties

Solubility and Stability

Computational predictions using QikProp indicate a QPlogS value between -3.53 and -5.13, suggesting moderate aqueous solubility . Experimental solubility studies for similar compounds show 2–3-fold improvements after cyclization, attributed to reduced planarity and enhanced hydrogen-bonding capacity . The carboxylic acid group likely enhances solubility in polar solvents, while the isopropylphenyl moiety contributes to lipid membrane permeability.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid and ester) and ν(N-H) at ~3300 cm⁻¹ .

  • NMR: ¹H NMR would reveal signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), methyl substituents (δ 2.1–2.3 ppm), and aromatic protons (δ 7.2–7.8 ppm) .

Computational and Electrochemical Insights

Molecular Dynamics Simulations

Docking studies of similar pyrazoles reveal affinity for enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis . The isopropylphenyl group may occupy hydrophobic pockets, while the carboxylic acid forms salt bridges with Arg 156 .

Electrochemical Behavior

Cyclic voltammetry of nitrothiophene-pyrazoles shows reduction peaks at -0.8 to -1.2 V, correlating with nitro group activation . This suggests the target compound’s nitro analogs could act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates .

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